2-phenyl-N-(pyridin-4-ylmethyl)ethanamine

説明

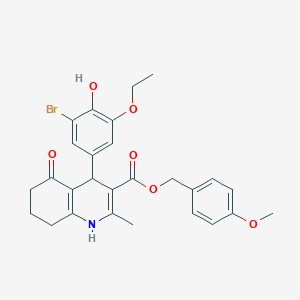

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14/h1-5,7-10,16H,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYQMRLEDAVDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine and its Core Structure

The synthesis of this compound is primarily achieved through well-established organic reactions that form the crucial carbon-nitrogen bond linking the phenethyl and pyridinylmethyl moieties.

Reductive amination, also known as reductive alkylation, is a widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this typically involves the reaction of 2-phenylethanamine with pyridine-4-carboxaldehyde.

The reaction proceeds in two main steps which can often be performed in a single pot:

Imine Formation: The nucleophilic 2-phenylethanamine attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product.

A variety of reducing agents can be employed for this transformation, each with specific characteristics. The choice of reagent is crucial for the success of the reaction, especially to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

| Reducing Agent | Characteristics |

| Sodium borohydride (NaBH₄) | A common and effective reducing agent, though it can also reduce the starting aldehyde if conditions are not controlled. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent than NaBH₄, it is particularly effective at reducing imines while leaving carbonyl groups intact, making it a popular choice for one-pot reductive aminations. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | A general, mild, and selective reducing agent for the reductive amination of various aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd) | The use of hydrogen gas with a palladium catalyst is an effective method for reducing imines to amines under mild conditions. wikipedia.org |

This synthetic route is versatile and allows for the preparation of a wide range of substituted amines by varying the starting amine and aldehyde. masterorganicchemistry.com

Amine alkylation is a fundamental method for forming C-N bonds via a nucleophilic aliphatic substitution reaction. wikipedia.org In this approach, 2-phenylethanamine acts as the nucleophile, reacting with an electrophilic halogenated pyridine-4-methyl derivative, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.

The primary challenge in this method is the potential for overalkylation. wikipedia.org The product, this compound, is a secondary amine, which is often more nucleophilic than the starting primary amine (2-phenylethanamine). masterorganicchemistry.com This increased nucleophilicity can lead to a second alkylation reaction, resulting in the formation of a tertiary amine as an undesired byproduct. wikipedia.orgmasterorganicchemistry.com

Strategies to promote selective monoalkylation include:

Using a large excess of the starting amine to increase the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product.

Employing specific reaction conditions, such as controlled temperature and the use of particular bases, to manage reactivity.

Utilizing N-aminopyridinium salts as ammonia surrogates, which engage in N-alkylation and subsequent in situ depyridylation to yield secondary amines without overalkylation products. nih.govchemrxiv.org

While direct palladium-catalyzed cross-coupling is not the standard method for synthesizing the final this compound molecule, these reactions are instrumental in synthesizing the core phenethylamine (B48288) structure and its derivatives. researchgate.netnih.gov Palladium-catalyzed reactions are known for their high selectivity, broad functional group tolerance, and efficiency. mdpi.comdoaj.org

Relevant palladium-catalyzed reactions for synthesizing precursors include:

Hydrogenation of Nitrostyrenes: Phenethylamines can be synthesized through the catalytic hydrogenation of nitrostyrenes using a palladium-on-charcoal (Pd/C) catalyst. mdma.ch This involves the reduction of both the nitro group and the alkene double bond.

C-H Activation/Alkenylation: Palladium catalysts can be used for the enantioselective C-H alkenylation between β-alkyl phenylethylamine compounds and styrenes. nih.govmdpi.comdoaj.org This advanced method allows for direct functionalization of the C-H bond, simplifying synthetic routes to complex phenethylamine derivatives. nih.gov

Aminocarbonylation: Palladium-based catalysts are a powerful tool for the synthesis of various amides via the aminocarbonylation of aryl halides and alkenes, which can be precursors to phenethylamine structures. researchgate.net

These methods highlight the utility of palladium catalysis in building the foundational blocks required for the synthesis of the target compound and its analogs.

Strategies for the Derivatization and Analog Synthesis

The synthesis of analogs of this compound can be achieved by modifying its constituent aromatic rings. These modifications can be used to explore structure-activity relationships.

The phenyl ring of the phenethylamine core is a common target for modification. Introducing substituents onto this ring can significantly alter the compound's properties. Research on related 2-phenyl-ethylamine derivatives has shown that the position and nature of substituents are critical. For instance, in a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, the highest inhibitory activity for neurotransmitter uptake was observed in compounds where the phenyl ring possessed a halogen or methoxy substituent, particularly at the 3- and/or 4-positions. nih.gov

| Modification Type | Example Substituents | Potential Effects |

| Electron-donating groups | Methoxy (-OCH₃), Methyl (-CH₃) | Can alter electron density and metabolic stability. |

| Electron-withdrawing groups | Halogens (F, Cl, Br), Trifluoromethyl (-CF₃) | Can influence binding affinity and pharmacokinetic properties. |

| Positional Isomerism | Ortho-, meta-, or para-substitution | The position of the substituent can drastically change the molecule's shape and interaction with biological targets. |

These modifications are typically introduced by starting the synthesis with an appropriately substituted phenyl-containing precursor, such as a substituted benzaldehyde or nitrostyrene.

The pyridine (B92270) ring offers several avenues for structural modification to create novel analogs. These alterations can range from adding substituents to fundamentally changing the ring's saturation.

Substitution: Introducing various functional groups onto the pyridine ring can modulate its electronic properties and steric profile. Synthetic methods have been developed for creating polysubstituted pyridines, allowing for diverse functionalization patterns. nih.gov

Hydrogenation: The pyridine ring can be reduced to a piperidine ring. mdpi.com This transformation from an aromatic, planar system to a saturated, non-planar ring system dramatically changes the molecule's three-dimensional structure and basicity, which can have profound effects on its biological activity. Catalytic hydrogenation, often using catalysts like ruthenium or rhodium, is a common method for this conversion. mdpi.com

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, which alters the electronic character and hydrogen bonding potential of the molecule.

Ring Modification: More complex syntheses can involve altering the core pyridine structure itself, for example, by creating fused ring systems or modifying the ring size. The Bohlmann-Rahtz pyridine synthesis and its modifications offer routes to variously substituted pyridines from acyclic precursors. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the parent compound, enabling the fine-tuning of its properties.

Variations of the Ethanamine Linker and Amine Functionality

Linker Length and Rigidity : The two-carbon chain of the ethanamine linker can be extended or shortened to modulate the distance between the aromatic rings. Introducing conformational constraints, such as gem-dimethyl groups on the linker or incorporating it into a cyclic structure (e.g., a piperidine ring), can lock the molecule into specific spatial arrangements. These modifications are instrumental in probing the optimal geometry for interaction with biological targets.

Amine Functionality : The secondary amine is a key functional group that can be readily modified. Conversion to a primary amine by removing the phenylethyl group, or to a tertiary amine through N-alkylation, alters the compound's hydrogen bonding capacity and basicity. For instance, studies on N-benzyl phenethylamines have shown that substitutions on the nitrogen atom significantly influence their biological activities. nih.gov Furthermore, the amine can be converted into other functional groups, such as amides or sulfonamides, to explore different chemical properties. Research into aminomethyl-pyridines has demonstrated that the presence and position of amine and amide groups are critical for biological potency. nih.govresearchgate.netresearchgate.net

Investigation of Key Chemical Reactions and Functional Group Transformations

The presence of a nucleophilic secondary amine and an aromatic pyridine ring makes this compound a versatile substrate for various chemical reactions.

Reactivity of the Secondary Amine Functionality (e.g., N-alkylation, acylation)

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation : This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The synthesis of secondary amines via the alkylation of N-aminopyridinium salts highlights a modern approach to controlling amine alkylation. chemrxiv.org The increased steric hindrance around the nitrogen in this compound might necessitate specific catalytic conditions, such as those used for the N-alkylation of other substituted amines. researchgate.net

N-Acylation : This reaction transforms the amine into an amide, which is generally less basic and can act as a hydrogen bond donor and acceptor. Acylation is commonly performed using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine to scavenge the acid byproduct. youtube.comvedantu.comyoutube.com Benzotriazole-mediated chemistry offers an efficient method for the N-acylation of various amines in environmentally friendly solvents like water. nih.gov

The table below summarizes common reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Expected Product |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 2-phenyl-N-methyl-N-(pyridin-4-ylmethyl)ethanamine |

| Alkyl Halide | Benzyl Bromide (BnBr) | N-benzyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)acetamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)acetamide |

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring exhibits a distinct reactivity pattern compared to benzene (B151609), owing to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution : The nitrogen atom in the pyridine ring withdraws electron density, deactivating it towards electrophilic attack. This effect is particularly pronounced in acidic conditions, where the nitrogen becomes protonated, forming a pyridinium ion and further deactivating the ring. youtube.com Any electrophilic substitution that does occur is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. study.com The 4-alkyl substituent on the pyridine ring of the title compound is a weak electron-donating group, which may slightly counteract the deactivating effect of the nitrogen but does not change the regioselectivity. To achieve substitution at the C-4 position, an indirect approach via the formation of a pyridine N-oxide is often employed, which activates the 4-position to electrophilic attack. quimicaorganica.org

Nucleophilic Aromatic Substitution : Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions. stackexchange.comquora.com This is because the negative charge of the intermediate (a Meisenheimer-type complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com For a nucleophilic substitution to occur, a good leaving group (such as a halide) is typically required at one of these activated positions. quimicaorganica.org In the absence of a leaving group, very strong nucleophiles can react in what is known as the Chichibabin reaction, where a hydride ion is displaced. In this compound, the C-2 and C-6 positions are unsubstituted and are therefore the primary sites for potential nucleophilic attack.

The table below outlines the expected reactivity of the pyridine ring.

| Reaction Type | Reactivity | Preferred Position(s) | Rationale |

| Electrophilic Substitution | Deactivated | C-3, C-5 | Avoids placing a positive charge on the ring nitrogen in the reaction intermediate. youtube.comstudy.com |

| Nucleophilic Substitution | Activated | C-2, C-6 | Allows delocalization of negative charge onto the electronegative ring nitrogen in the reaction intermediate. stackexchange.comquora.com |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and providing insights into its conformational dynamics.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on the structure, which contains a phenyl ring, a pyridine (B92270) ring, and an ethylamine (B1201723) linker, distinct signals are expected. The protons on the pyridine ring are the most deshielded due to the electronegativity of the nitrogen atom, with signals for protons ortho to the nitrogen (H-2', H-6') appearing at the lowest field. The phenyl protons typically resonate in the aromatic region between 7.20 and 7.40 ppm. The aliphatic protons of the ethyl bridge and the methylene linker exhibit characteristic triplet or singlet signals in the upfield region.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbon atoms of the pyridine ring adjacent to the nitrogen (C-2', C-6') are significantly deshielded. The carbons of the phenyl ring and the remaining pyridine carbons produce a cluster of signals in the aromatic region (120-150 ppm). The aliphatic carbons of the ethylamine and methylene bridge are found in the upfield region of the spectrum.

Detailed, predicted assignments for the ¹H and ¹³C NMR spectra are presented in the tables below, based on established chemical shift values for similar structural motifs like 2-phenylethylamine and 4-picoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Pyridine) | ~ 8.50 | Doublet | ~ 6.0 |

| H-3', H-5' (Pyridine) | ~ 7.25 | Doublet | ~ 6.0 |

| H-2 to H-6 (Phenyl) | 7.20 - 7.40 | Multiplet | - |

| Methylene (-N-CH₂-Py) | ~ 3.80 | Singlet | - |

| Ethyl (-CH₂-N) | ~ 2.95 | Triplet | ~ 7.0 |

| Ethyl (-CH₂-Ph) | ~ 2.85 | Triplet | ~ 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' (Pyridine) | ~ 150.0 |

| C-2', C-6' (Pyridine) | ~ 149.5 |

| C-1 (Phenyl) | ~ 139.0 |

| C-2/6, C-3/5, C-4 (Phenyl) | 126.0 - 129.0 |

| C-3', H-5' (Pyridine) | ~ 124.0 |

| Methylene (-N-CH₂-Py) | ~ 53.0 |

| Ethyl (-CH₂-N) | ~ 49.0 |

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between the two methylene groups of the ethyl chain, as well as between the ortho and meta protons on both the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected from the methylene bridge protons (-N-CH₂ -Py) to the pyridine carbons (C-3'/5' and C-4') and the ethyl carbon (-CH₂ -N). Similarly, the protons of the ethyl group would show correlations to the carbons of the phenyl ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include a weak absorption for the N-H stretch of the secondary amine, multiple bands for aromatic and aliphatic C-H stretching, and characteristic ring stretching vibrations for the phenyl and pyridine rings.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3350 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl, Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl, Methylene) |

| 1580 - 1610 | C=C, C=N Ring Stretch | Pyridine Ring |

| 1450 - 1600 | C=C Ring Stretch | Phenyl Ring |

| 1550 - 1650 | N-H Bend | Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of two chromophores, the phenyl group and the pyridine ring, would result in characteristic absorptions in the ultraviolet region. These absorptions correspond to π→π* transitions within the aromatic systems. A strong absorption band is expected below 220 nm, with a weaker, more structured band appearing around 260 nm.

Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Molecular Integrity

Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns under ionization. The molecular formula C₁₄H₁₆N₂ gives a molecular weight of 212.29 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 212.

The fragmentation of the molecular ion is dominated by cleavages at positions alpha to the nitrogen atom and by the cleavage of the benzylic bond, which is inherently weak.

Benzylic Cleavage: The most prominent fragmentation pathway for phenylethylamines is the cleavage of the Cα-Cβ bond to form a stable tropylium ion (C₇H₇⁺) at m/z 91 .

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the pyridylmethyl group results in the formation of the pyridylmethyl cation at m/z 92 . This is a highly characteristic fragment for N-(pyridin-4-ylmethyl) substituted compounds.

Another alpha-cleavage involves the loss of the benzyl radical (C₇H₇•) from the molecular ion, resulting in a fragment ion at m/z 121 ([M-91]⁺).

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₄H₁₆N₂]⁺ | Molecular Ion |

| 121 | [C₇H₉N₂]⁺ | Loss of benzyl radical (•C₇H₇) |

| 92 | [C₆H₆N]⁺ | Pyridylmethyl cation |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for the free base of this compound has not been detailed in the searched literature, the molecular structure contains key functional groups that are highly amenable to forming crystalline materials and co-crystals. The secondary amine (N-H group) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor.

Examination of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For this compound, which contains both hydrogen bond donors (the secondary amine N-H group) and acceptors (the pyridine nitrogen), as well as two aromatic rings (phenyl and pyridyl), hydrogen bonding and π-π stacking are expected to be the primary forces directing its supramolecular assembly.

However, a comprehensive search of crystallographic databases and the scientific literature reveals a lack of published single-crystal X-ray diffraction data for this compound. Such data is essential for the definitive identification and geometric characterization of intermolecular interactions.

In related structures containing similar functional groups, specific patterns are commonly observed. For instance, in derivatives with secondary amines and pyridine rings, N-H···N hydrogen bonds are prevalent, often forming chains or dimeric motifs that define the crystal lattice. The geometry of these bonds (D-H···A distance and angle) is a critical determinant of the packing efficiency and stability.

Furthermore, the presence of both an electron-rich phenyl ring and a comparatively electron-deficient pyridine ring creates the potential for favorable π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) conformation. The distance between the centroids of the interacting rings and their relative orientation are key parameters that describe the strength and nature of these interactions. While these interactions are anticipated for this compound, experimental data is required for confirmation and detailed analysis.

Table 1: Anticipated Intermolecular Interactions in Crystalline this compound This table is predictive, based on functional groups present in the molecule, as specific experimental data is not currently available.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Secondary Amine (N-H) | Pyridine Nitrogen (N) | N···N distance ~2.8-3.2 Å |

| π-π Stacking | Phenyl Ring | Pyridyl Ring | Centroid-centroid distance ~3.3-3.8 Å |

Application of Chiral Spectroscopic Methods for Enantiomeric Analysis

The this compound molecule possesses a chiral center at the carbon atom of the ethylamine backbone to which the phenyl group is attached. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine. The differentiation and quantification of these enantiomers are crucial, and this is typically achieved through chiral spectroscopic or chromatographic methods.

Chiral spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy, are powerful non-destructive methods for analyzing chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Enantiomers produce mirror-image CD spectra, with Cotton effects (positive or negative peaks) at specific wavelengths that are characteristic of the molecule's three-dimensional structure. This technique can be used to determine the enantiomeric excess (ee) and absolute configuration of a sample, often through comparison with theoretical calculations.

Despite the chiral nature of this compound, a review of the current scientific literature indicates that studies detailing its chiral resolution or the application of chiral spectroscopic methods for its enantiomeric analysis have not been published. Therefore, no experimental data on its specific rotation or CD spectral characteristics are available. The synthesis of enantiomerically pure standards and their analysis via CD spectroscopy would be required to establish these properties.

Table 2: Potential Chiral Spectroscopic Methods for Enantiomeric Analysis This table outlines methods applicable to the compound, as specific experimental data has not been reported.

| Method | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Absolute configuration (by comparison), conformational analysis, enantiomeric excess. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality, location of chromophores. |

Further research, including the synthesis, crystallization, and chiral analysis of this compound, is necessary to provide the experimental data required for a complete characterization of its solid-state structure and chiroptical properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

No published Density Functional Theory (DFT) or other quantum chemical calculations for 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine were found. Such studies would be essential for understanding its electronic structure and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Without DFT calculations, there are no predicted spectroscopic parameters (like IR or Raman spectra) to compare with potential experimental data.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential surfaces, which are critical for predicting reactivity and intermolecular interactions, have not been calculated for this compound in the available literature.

Molecular Docking Investigations of Ligand-Target Binding Interactions

There is no record of molecular docking studies performed with this compound to investigate its potential as a ligand for any biological macromolecules.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Information regarding the predicted binding modes or binding affinities of this compound with any protein or nucleic acid targets is currently unavailable.

Identification of Key Interacting Residues in Binding Pockets

As no docking studies have been published, there is no identification of key amino acid residues that might interact with this compound within the binding pocket of a biological target.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Dynamics

Molecular dynamics (MD) simulations provide insight into the movement and conformational flexibility of a molecule over time. No MD simulation studies for this compound have been reported, leaving its conformational landscape and the dynamics of its potential binding to a target unexplored.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to its core structural components—the phenylethylamine and pyridine (B92270) moieties. These studies provide a framework for understanding how structural modifications might impact the biological activity of this compound.

Key Molecular Descriptors in QSAR Models of Related Compounds:

Research on analogous structures, such as phenylethylamine derivatives, has highlighted the importance of several classes of molecular descriptors in determining their biological activity. These descriptors can be broadly categorized as follows:

Steric Descriptors: These relate to the size and shape of the molecule. For instance, in a 3D-QSAR study on a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, steric fields were found to play a significant role in their binding affinity to the D3 receptor. mdpi.com Favorable steric bulk in certain regions of the molecule can enhance interactions with the target protein, while steric hindrance in other areas can be detrimental.

Electronic Descriptors: These describe the distribution of electrons within the molecule and include parameters like electrostatic fields, dipole moments, and partial charges on atoms. For example, in the QSAR analysis of p-methylsulfonamido phenylethylamine analogues, electrostatic fields were identified as a key determinant of their class III antiarrhythmic activity. nih.govacs.orgcapes.gov.br The electrostatic potential is crucial for governing non-covalent interactions such as hydrogen bonds and ionic bonds between the ligand and the receptor.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule or its fragments. Lipophilicity, often expressed as logP, is a critical factor in a drug's ability to cross cell membranes and reach its target. In a QSAR study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, lipophilicity was found to significantly affect their antioxidant activity. pensoft.net

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching. They can implicitly capture aspects of molecular size and shape.

Illustrative Data from a Generic QSAR Study:

The following table illustrates the type of data generated in a typical QSAR study. The values are hypothetical and serve to demonstrate the relationship between descriptors and biological activity.

| Compound ID | Steric (ų) | Electrostatic (Debye) | logP | Biological Activity (IC₅₀, nM) |

| Analog 1 | 150.2 | 2.5 | 2.1 | 500 |

| Analog 2 | 165.8 | 3.1 | 2.5 | 250 |

| Analog 3 | 145.1 | 2.3 | 1.9 | 800 |

| Analog 4 | 170.5 | 3.5 | 2.8 | 100 |

A QSAR model derived from such data could take the form of a linear equation, for example: pIC₅₀ = c₀ + c₁(Steric) + c₂(Electrostatic) + c₃*(logP) where pIC₅₀ is the negative logarithm of the biological activity, and c₁, c₂, and c₃ are coefficients that indicate the relative importance of each descriptor. Such a model for this compound and its analogs would enable the prediction of their activity based on calculated descriptor values.

Virtual Screening and De Novo Design Approaches for Novel Analog Discovery

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. When combined with de novo design, which involves the computational generation of novel molecular structures, these methods can accelerate the discovery of new drug candidates.

For a compound like this compound, virtual screening could be employed to explore vast chemical spaces for analogs with improved properties. This process typically involves:

Target Identification and Preparation: If the biological target of this compound is known, its three-dimensional structure is obtained, either through experimental methods like X-ray crystallography or through homology modeling.

Library Preparation: A large database of chemical compounds is prepared for docking. This can be a commercial library or a custom-designed library of virtual compounds.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity. For instance, docking simulations of β-phenylethylamine derivatives with the dopamine (B1211576) transporter (DAT) have been used to understand their structure-activity relationships. biomolther.orgbiomolther.org

Hit Selection and Refinement: Compounds with the best-predicted binding affinities and favorable interactions with key amino acid residues in the binding site are selected as "hits." These hits can then be further optimized using medicinal chemistry principles or subjected to de novo design.

De Novo Design:

De novo design algorithms can build novel molecules from scratch or by modifying existing scaffolds. Starting with the this compound scaffold, these programs could suggest modifications to the phenyl ring, the ethylamine (B1201723) linker, or the pyridine ring to enhance binding affinity or selectivity. For example, a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides utilized molecular modeling to guide the synthesis of new anticancer agents. mdpi.com

Illustrative Virtual Screening Workflow:

The following table outlines a simplified workflow for a virtual screening campaign to discover novel analogs of this compound.

| Step | Description | Key Considerations |

| 1. Target Selection | Identify the biological target of interest. | Availability of a 3D structure or a reliable homology model. |

| 2. Library Design | Assemble a library of compounds for screening. | Diversity of chemical scaffolds, drug-like properties. |

| 3. Docking Protocol | Define the docking parameters and scoring function. | Accuracy in predicting binding modes and affinities. |

| 4. Hit Identification | Filter and rank compounds based on docking scores and visual inspection. | Favorable interactions with key residues, good ADMET properties. |

| 5. De Novo Design | Generate novel structures based on the initial hits. | Synthetic feasibility, intellectual property considerations. |

Through the iterative application of QSAR, virtual screening, and de novo design, researchers can systematically explore the chemical space around this compound to identify novel analogs with optimized therapeutic potential.

Investigation of Biological Activities and Pharmacological Mechanisms

Modulation of Specific Molecular Targets and Ligand-Receptor Interactions

The structural similarity of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine to known muscarinic acetylcholine receptor (mAChR) antagonists provides a basis for investigating its potential activity at these receptors. A key analog in this context is Tropicamide, an anticholinergic drug that features an N-(pyridin-4-ylmethyl) group attached to a modified phenylethylamide core. Tropicamide functions as a non-selective antagonist of muscarinic acetylcholine receptors, blocking the effects of acetylcholine at these sites. This antagonism leads to physiological effects such as mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye), which are due to the blockade of M3 receptors in the iris and ciliary body.

Given that the N-(pyridin-4-ylmethyl) moiety is a common structural feature, it is hypothesized that this compound may also exhibit affinity for and antagonism at one or more of the five muscarinic receptor subtypes (M1-M5). The phenethylamine (B48288) backbone could further influence receptor binding and selectivity. Research into related pyridine (B92270) derivatives has shown that this scaffold is amenable to modifications that can confer selectivity for specific mAChR subtypes, which is a significant goal in the development of therapeutics for conditions ranging from overactive bladder to neurodegenerative diseases.

The core structure of this compound belongs to the phenethylamine class of compounds, which are well-known for their interactions with monoamine transporters. Phenethylamine itself can modulate monoamine neurotransmission by inhibiting the vesicular monoamine transporter 2 (VMAT2) and acting as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.orgresearchgate.net This interaction can lead to the inhibition of neurotransmitter reuptake and can also induce transporter-mediated efflux, thereby increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin. researchgate.netmdpi.com

The introduction of the N-(pyridin-4-ylmethyl) substituent is expected to significantly modify this activity. The size and electronic properties of this group would alter the compound's affinity and efficacy at each transporter. Studies on related isomers and derivatives suggest that such modifications can create selectivity for specific transporters. For instance, the compound 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), which also contains a phenyl and a pyridine ring, has been identified as a substrate for SERT. nih.gov The interaction of isomers of this compound with these transporters is a critical area for research, as compounds that selectively inhibit the reuptake of serotonin and/or norepinephrine are established treatments for depression and other mood disorders. nih.gov

Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition is a primary cause of drug-drug interactions. nih.gov The phenethylamine scaffold is a known substrate for CYP450 enzymes, particularly CYP2D6, which oxidizes many centrally acting drugs. nih.gov Research has shown that phenethylamine derivatives can bind to CYP2D6 and undergo metabolism. nih.gov

Therefore, it is highly probable that this compound and its isomers are also metabolized by CYP450 enzymes. Furthermore, they may act as inhibitors of these enzymes. Inhibition can be reversible (competitive or non-competitive) or irreversible, where a reactive metabolite forms a stable complex with the enzyme, inactivating it. nih.gov The pyridine moiety is also found in compounds that inhibit specific CYP isoforms, such as CYP11B1. koreascience.kr An inhibition profiling of this compound against a panel of key drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be essential to understand its potential for causing clinically relevant drug-drug interactions. Such studies are a standard component of preclinical drug development.

Beyond classical neurotransmitter systems, scaffolds related to this compound have been found to interact with other important enzymes.

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) : This enzyme is responsible for the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide. A recently identified small-molecule inhibitor of NAPE-PLD features a 4-pyridyl-phenyl moiety. nih.gov Docking studies of this inhibitor suggest that the pyridine ring makes a favorable face-to-edge aromatic interaction with a tyrosine residue within a hydrophobic cavity of the enzyme. nih.gov This finding strongly suggests that the pyridinylphenyl structure within this compound could serve as a pharmacophore for NAPE-PLD inhibition.

Glycogen Synthase Kinase 3 (GSK3) : GSK3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer. nih.gov The development of GSK3 inhibitors is an active area of pharmaceutical research. Numerous heterocyclic compounds have been explored as GSK3 inhibitors, with several containing pyridine or pyrazole (B372694) rings. nih.gov For example, a potent GSK3 inhibitor incorporates a pyridine-3-carboxamide moiety. nih.gov This indicates that the pyridine ring of this compound could be a starting point for designing novel GSK3 inhibitors.

| Enzyme Target | Related Scaffold/Compound | Observed Activity | Reference |

| NAPE-PLD | Quinazoline sulfonamide with 4-pyridyl-phenyl moiety | Inhibition | nih.gov |

| GSK3 | Pyridine-3-carboxamide derivative | Inhibition (IC₅₀ = 2.0 nM for GSK-3β) | nih.gov |

Cellular Pathway Modulation in in vitro Systems

There is a substantial body of evidence demonstrating the antiproliferative activity of compounds containing either a phenethylamine or a pyridine scaffold. The combination of these two in this compound suggests a potential for anticancer activity.

Studies on N-benzylphenethylamine analogs, which are structurally very similar to the target compound, have shown significant antiproliferative effects against breast cancer cell lines. nih.gov For example, derivatives with substitutions on the benzyl ring exhibited potent activity against the MCF-7 cell line. nih.gov Similarly, a wide array of pyridine derivatives have been synthesized and tested against various human cancer cell lines, demonstrating broad anticancer potential. nih.govekb.eg These compounds have been shown to inhibit the proliferation of cell lines derived from breast (MCF-7, MDA-MB-231), colon (HCT116), liver (HepG2), and prostate cancers. cncb.ac.cnnih.govnih.gov The mechanisms for these pyridine-containing compounds are diverse and can include the inhibition of key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ekb.eg

The antiproliferative potential of derivatives related to this compound is summarized in the table below, showcasing the IC₅₀ values against various cancer cell lines.

| Related Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Chloro-N-benzylphenethylamine | MCF-7 (Breast) | 1.8 | nih.gov |

| 4-Methyl-N-benzylphenethylamine | MCF-7 (Breast) | 2.3 | nih.gov |

| Thieno[2,3-b]pyridine Derivative (DJ160) | PC3 (Prostate) | <0.01 | nih.gov |

| Pyridine-based Dihydrazone | Ishikawa (Endometrial) | 8.26 | ekb.eg |

| Furo[2,3-b]pyridine Derivative | Caco-2 (Colorectal) | 9.78 | researchgate.net |

| Pyridine Derivative (VEGFR-2 Inhibitor) | HepG2 (Liver) | 4.25 | ekb.eg |

Investigation of Anti-inflammatory Properties and Pathways (Based on related isomers)

Direct experimental data on the anti-inflammatory properties of this compound is not extensively documented in publicly available literature. However, insights can be gleaned by examining the biological activities of structurally related compounds and isomers. This approach is common in medicinal chemistry for predicting the potential therapeutic effects of novel molecules. The core structure, featuring both a phenethylamine and a pyridine moiety, suggests that the compound may interact with biological systems involved in inflammation.

Research into related pyridine derivatives has identified significant anti-inflammatory activity. For instance, a series of 2-[(Phenylthio)methyl]pyridine derivatives were shown to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model for immune-complex-mediated inflammation. These compounds also effectively reduced the volume of exudate and the accumulation of white blood cells in a pleural RPAR model, demonstrating a pattern of activity distinct from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin but similar to corticosteroids like hydrocortisone.

Furthermore, studies on other heterocyclic compounds provide a framework for understanding potential anti-inflammatory mechanisms. Pyrrole-based structures, for example, are found in several NSAIDs and have shown potent anti-inflammatory effects. One such pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant reduction of paw edema in a carrageenan-induced inflammation model in rats. The mechanism for many anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). A synthesized succinimide derivative, for instance, was evaluated for its inhibitory potential against these enzymes, showing a path by which such compounds can exert their effects. These examples suggest that a potential anti-inflammatory effect of this compound could be mediated through the modulation of leukocyte activity or the inhibition of inflammatory enzymes.

Table 1: Anti-inflammatory Activity of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Biological Model | Observed Effect | Potential Pathway | Reference |

|---|---|---|---|---|

| 2-[(Phenylthio)methyl]pyridine Derivatives | Dermal & Pleural RPAR (Rat) | Inhibition of edema and leukocyte accumulation | Modulation of immune complex reaction | |

| Pyrrole Derivative | Carrageenan-induced Paw Edema (Rat) | Significant reduction in paw edema | Suppression of pro-inflammatory cytokine TNF-α |

Effects on Cellular Signaling Cascades (General relevance for biologically active amines)

Biologically active amines, a broad class of compounds that includes this compound, are well-known for their ability to modulate a wide array of cellular signaling cascades. Their chemical structure often allows them to interact with specific cellular receptors, initiating a chain of intracellular events that culminates in a physiological response. The primary amine and tertiary amine groups found in many bioactive molecules are particularly important for these interactions.

A principal mechanism through which these amines exert their effects is by acting as ligands for G protein-coupled receptors (GPCRs). GPCRs are a vast family of transmembrane receptors that play a crucial role in signal transduction for a multitude of processes. When a biologically active amine binds to a GPCR, it induces a conformational change in the receptor. This change activates associated intracellular G proteins, which then trigger downstream effector enzymes like adenylyl cyclase or phospholipase C. These effectors, in turn, generate second messengers such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). These second messengers propagate the signal throughout the cell, leading to the activation of protein kinases and ultimately altering cellular functions like gene expression, metabolism, and proliferation.

Beyond GPCRs, bioactive amines can also influence other signaling systems. They may interact with ligand-gated ion channels, causing them to open or close and thereby altering the cell's membrane potential and ionic balance. They can also affect the activity of receptor tyrosine kinases (RTKs) and other enzymatic pathways within the cell. The specific signaling cascade affected by a compound like this compound would depend on its unique three-dimensional structure and its affinity for various molecular targets within the cell.

Mechanistic Elucidation of Bioactivity through Biochemical Assays

To understand the precise mechanism by which a bioactive compound like this compound exerts its effects, a variety of biochemical assays are employed. These assays allow researchers to move from observing a cellular or physiological effect to identifying the specific molecular interactions responsible.

One of the first steps is often to determine if the compound interacts with a specific enzyme or receptor. Enzyme inhibition assays are critical for compounds with suspected anti-inflammatory activity, measuring the compound's ability to inhibit enzymes like COX-1, COX-2, or 5-LOX. Similarly, receptor binding assays are used to determine if the compound binds to a particular receptor, such as a specific subtype of adrenergic or serotonin receptor, and to quantify its binding affinity.

Once a target is identified, further assays can elucidate the functional consequences of this interaction. For example, if the compound binds to a GPCR, downstream assays can measure changes in the levels of second messengers like cAMP. To investigate immunomodulatory effects, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) are used to quantify the production of signaling proteins like cytokines (e.g., TNF-α, IL-10, TGF-β1) by immune cells after exposure to the compound.

Chromatographic techniques are also essential. High-Performance Liquid Chromatography (HPLC) can be used to analyze the compound's effects on metabolic pathways by measuring changes in the concentrations of various metabolites within cells or tissues. These analytical methods are crucial for understanding how the compound is processed and how it alters the biochemical landscape of the cell.

Table 2: Common Biochemical Assays for Mechanistic Studies This table is interactive. You can sort and filter the data.

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Enzyme Inhibition Assay | To measure the inhibition of a specific enzyme's activity. | Testing inhibition of COX-2 for anti-inflammatory effect. | |

| Receptor Binding Assay | To determine if a compound binds to a receptor and with what affinity. | Quantifying binding to a specific G protein-coupled receptor. | |

| Immunoassay (ELISA) | To quantify the concentration of specific proteins (e.g., cytokines). | Measuring levels of TNF-α produced by cells. | |

| Cell-Based Metabolism Assays | To measure changes in cellular metabolic activity. | Assessing shifts in glycolysis or oxygen consumption. |

Role as a Chemical Probe in Perturbing and Studying Biological Systems

A small molecule with well-characterized, potent, and selective biological activity can be a powerful tool for research. Such a compound can be used as a chemical probe to perturb and study complex biological systems. A chemical probe is a small molecule designed to interact with a specific target, such as a protein, in a highly selective manner, allowing researchers to modulate the target's activity and observe the downstream effects.

For a compound like this compound to be considered a valuable chemical probe, it would first need to undergo extensive characterization to demonstrate high selectivity for a single molecular target over all others. If such selectivity were established, it could be used in several ways:

Target Validation: By using the probe to inhibit or activate its specific target, researchers can confirm the role of that target in a cellular process or disease model. This is a crucial step in the early stages of drug discovery.

Pathway Delineation: A selective probe allows for the perturbation of a single component within a complex signaling network. This enables scientists to trace the connections and dependencies within signaling cascades, helping to map out the circuitry of the cell.

Phenotypic Screening: The probe can be used in cell or organism-based studies to uncover new biological functions associated with its target.

The amine functional group within this compound provides a reactive handle that can be chemically modified. For instance, a fluorescent dye could be attached, turning the compound into an imaging probe to visualize the subcellular localization of its target protein. Alternatively, it could be attached to a solid support for use in affinity chromatography to isolate its binding partners from a cell lysate. The development of amine-reactive probes, such as those based on squarate chemistry, has become a sophisticated strategy for covalently labeling and identifying protein targets and their specific binding sites.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of compounds related to 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine is intricately linked to their chemical structure. Studies on analogous series of compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have demonstrated a strong correlation between their inhibitory concentrations (IC50 values) against specific enzymes and their effects on cancer cell lines. nih.gov For instance, the optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1, a target in cancer therapy, led to the identification of potent derivatives with nanomolar inhibitory activity. nih.gov This highlights the principle that targeted structural modifications can directly translate to enhanced biological potency.

Influence of Substituent Nature and Position on the Phenyl Ring on Bioactivity

The phenyl ring is a key component of the this compound scaffold, and its substitution pattern significantly modulates biological activity. The nature and position of substituents on this ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

In studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of various substituents on the phenyl ring had a profound impact on their inhibitory activity against the Forkhead Box M1 (FOXM1) transcription factor. mdpi.comnih.gov It was observed that the presence of a halogen at the 4-position of the phenyl ring was important for interaction with specific amino acid residues, such as Arginine (Arg297), in the binding domain. mdpi.com

Further investigations into the effect of substituents at the 2-position of the phenyl ring in combination with a halogen at the 4-position revealed that only specific combinations, such as a cyano (-CN) group at the 2-position, resulted in significant FOXM1-inhibitory activity. mdpi.comnih.gov This suggests that the electronic effects of the substituents play a crucial role. The following table summarizes the observed effects of different substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives on FOXM1 inhibitory activity.

| Position 4 Substituent | Position 2 Substituent | Observed FOXM1-Inhibitory Activity |

| Halogen (F, Cl, Br, I) | -CN | Active |

| Halogen (F, Cl, Br, I) | -NO2 | Inactive |

| Halogen (F, Cl, Br, I) | -CF3 | Inactive |

| Halogen (F, Cl, Br, I) | -CH3 | Inactive |

These findings underscore the importance of a nuanced approach to phenyl ring substitution, where both the electronic nature and the specific positioning of the functional groups are critical determinants of bioactivity. mdpi.comnih.gov

Significance of the Pyridine (B92270) Nitrogen Atom Position (e.g., C2 vs. C4) on Biological Profiles

The research indicated that the compound with the pyridin-4-yl group (4Py) demonstrated more effective inhibition against the Gram-positive bacterium Staphylococcus aureus. In contrast, the pyridin-3-yl analog (3Py) was more effective against the Gram-negative bacterium Escherichia coli. nih.gov This differential activity highlights that the position of the pyridine nitrogen can significantly influence the spectrum of biological activity, likely due to altered binding interactions with the respective bacterial enzyme targets. nih.gov

The table below illustrates the differential antibacterial efficacy based on the pyridine nitrogen position as observed in the study of Schiff base derivatives.

| Compound Moiety | Target Organism | Observed Activity |

| Pyridin-4-yl (4Py) | Staphylococcus aureus | Effective Inhibition |

| Pyridin-3-yl (3Py) | Escherichia coli | Effective Inhibition |

These findings strongly suggest that for this compound, altering the pyridine nitrogen to the 2- or 3-position would likely result in a modified biological profile, potentially affecting both potency and selectivity towards different biological targets.

Impact of Ethanamine Linker Length and Branching on Target Engagement

The ethanamine linker connecting the phenyl and pyridinylmethyl moieties plays a crucial role in defining the spatial relationship between these two key pharmacophoric groups. The length, flexibility, and branching of this linker can significantly impact how the molecule orients itself within a binding site, thereby influencing target engagement and biological activity.

Studies on fragment-based inhibitors have shown that the length and flexibility of a linker are critical for optimal presentation of the binding fragments. nih.gov In one study, varying the length of an alkyl linker in ditopic di(2-pyridylmethyl)amine carboxylate ligands was found to dictate the resulting coordination topology with metal ions, leading to either polymeric structures or discrete metallomacrocycles. rsc.org Specifically, shorter alkyl chains (n ≤ 5) tended to form one-dimensional coordination polymers, whereas longer chains (n ≥ 7) favored the formation of metallomacrocycles. rsc.org

This principle can be extrapolated to the ethanamine linker in this compound. Shortening or lengthening the two-carbon chain could alter the distance and relative orientation between the phenyl and pyridine rings, which may either enhance or diminish the binding affinity for a particular biological target. The introduction of branching on the ethanamine linker would introduce steric hindrance and reduce conformational flexibility, which could also have a profound effect on target engagement. The table below summarizes the general impact of linker modifications on molecular properties.

| Linker Modification | Potential Impact on Target Engagement |

| Shortening the linker | May restrict the molecule from adopting an optimal binding conformation. |

| Lengthening the linker | Could provide greater conformational flexibility, potentially allowing for better adaptation to the binding site, but may also introduce an entropic penalty. |

| Introducing branching | Increases steric bulk and reduces flexibility, which could lead to more specific interactions but may also prevent binding if the pocket is too small. |

Stereochemical Considerations in Structure-Activity Relationships (if chiral centers are introduced)

Stereochemistry is a fundamental aspect of molecular recognition and biological activity. nih.gov The introduction of a chiral center into a molecule, such as this compound, would result in the existence of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different biological activities, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors. nih.govnih.gov

For instance, if a methyl group were introduced on the alpha-carbon of the ethanamine linker of this compound, a chiral center would be created. The resulting (R)- and (S)-enantiomers would likely display different potencies and possibly even different pharmacological effects. This is because the three-dimensional arrangement of the substituents around the chiral center would dictate how well each enantiomer fits into a specific binding pocket.

Studies on other chiral compounds have consistently demonstrated the pivotal role of stereochemistry. For example, in an investigation of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, indicating that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. nih.govresearchgate.net Molecular modeling in that study further revealed that stereochemistry affects the efficiency of interaction with the target enzyme. nih.gov

The general principle is that one enantiomer often possesses the majority of the desired biological activity, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, should chiral centers be introduced into the this compound scaffold, the separation and individual biological evaluation of the enantiomers would be essential for a complete understanding of the structure-activity relationship.

Based on the available search results, there is currently no specific scientific literature detailing the applications of the chemical compound This compound in the fields of materials science and supramolecular chemistry as outlined in the requested structure.

Extensive searches for the use of this specific compound in the design of metal complexes, the formation of metal-organic frameworks, its role in supramolecular assemblies, or its incorporation into functional materials did not yield any relevant research findings. The scientific literature discusses related pyridine-containing ligands and their applications in these areas, but provides no data on this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on this compound within the provided outline.

Applications in Materials Science and Supramolecular Chemistry

Development of Functional Materials and Devices

Exploration in Molecular Electron Spin Qubits and Quantum Computing Materials

The field of quantum computing is actively exploring various materials for the creation of quantum bits, or qubits, the fundamental units of quantum information. One promising avenue of research involves the use of molecular complexes that can act as molecular electron spin qubits. These are typically coordination and organometallic compounds of transition metals and lanthanides. The organic ligands that surround the central metal ion in these complexes play a crucial role in isolating the electron spins—the basis of the qubit—from magnetic noise in the surrounding environment. This isolation is critical for maintaining the quantum state of the qubit, a property known as quantum coherence.

While direct experimental research on 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine as a primary ligand in a functional quantum computing system is not extensively documented in publicly accessible literature, its molecular structure contains key features that make it a candidate for such applications. The presence of both a pyridine (B92270) ring and an amine group allows it to act as a bidentate or bridging ligand, binding to a metal center. The specific arrangement of its atoms and the resulting electronic properties could theoretically be tailored to enhance the performance of a molecular qubit.

The primary challenge in designing molecular qubits is to protect the electron spin of the metal ion from decoherence. The ligand, in this case, this compound, would serve as a crucial barrier. Researchers in this field focus on synthesizing and characterizing new metal complexes to identify those with the longest coherence times, which is a key metric for their potential use in quantum computing. The exploration of a wide variety of ligands is essential in this process, and molecules with the structural characteristics of this compound are of interest to the scientific community.

Potential as Precursors for Sensors or Catalytic Systems

The same features that make this compound a candidate for quantum computing materials also suggest its potential as a precursor for creating sensors or catalytic systems. In this context, the compound would likely be used as a ligand to form a metal complex, where the specific properties of the resulting complex would determine its function.

For sensor applications, the pyridine and amine groups of the molecule can coordinate with a metal ion. The resulting complex could be designed to exhibit a change in its optical or electronic properties, such as color or fluorescence, upon binding with a specific target molecule or ion. This change would then serve as the sensing signal. The design of such sensors often involves a "turn-on" or "turn-off" mechanism, where the presence of the target analyte either initiates or quenches the signal from the metal complex.

In the realm of catalysis, metal complexes are widely used to accelerate chemical reactions. The ligand plays a critical role in determining the catalyst's activity and selectivity. By modifying the ligand structure, researchers can fine-tune the electronic and steric environment around the metal center, thereby controlling how the catalyst interacts with the reactants. This compound could serve as a foundational ligand in the development of new catalysts. Its bidentate nature would provide a stable coordination environment for a catalytically active metal, while the phenyl and pyridyl groups could be further functionalized to optimize the catalytic performance for a specific chemical transformation. The exploration of such complexes is a continuous effort in the field of inorganic and organometallic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。